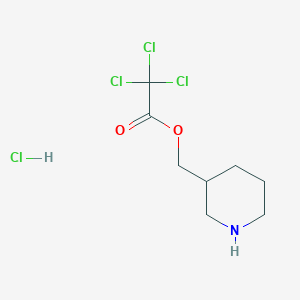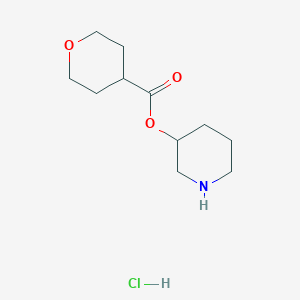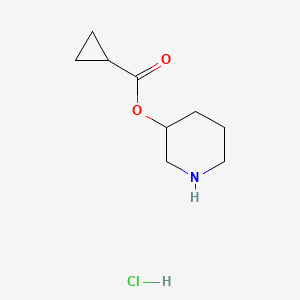
3-Piperidinyl cyclopropanecarboxylate hydrochloride
Übersicht
Beschreibung
3-Piperidinyl cyclopropanecarboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 . It has a molecular weight of 205.68 g/mol . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2.ClH/c11-9(7-1-2-7)12-8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, piperidine derivatives are known to be involved in various chemical reactions . For instance, piperidine is used to convert ketones to enamines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 205.68 g/mol and a linear formula of C9H16ClNO2 .Wissenschaftliche Forschungsanwendungen
Structural and Physical Properties
- Solid-State Characterization : 3-Piperidinyl cyclopropanecarboxylate hydrochloride, similar to falicaine hydrochloride, has been characterized using various techniques like thermal analysis, spectroscopy, and X-ray diffractometry. These studies provide insights into the crystal polymorphism, thermodynamic stability, and structural properties of the compound (Schmidt, 2005).
Crystal Structure Analysis
- Crystal and Molecular Structure : Research on 4-carboxypiperidinium chloride, a compound related to this compound, reveals the detailed crystal and molecular structure of these types of compounds. This knowledge is crucial for understanding their reactivity and interactions with other molecules (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Potential Pharmaceutical Applications
Antipsychotic Molecules Synthesis : The compound has been used in synthesizing new structures incorporating pyrazole and isoxazole moieties, demonstrating potential as antipsychotic molecules (Pinna et al., 2013).
Histamine H3 Antagonists for Cognitive Disorders : 3-Piperidinyl derivatives have been investigated as histamine H3 antagonists, showing promise in the treatment of cognitive disorders and Alzheimer's disease (Brioni et al., 2011).
Bioactivity of Thiourea Derivatives : Cyclopropanecarboxylate derivatives have shown significant bioactivity, including herbicidal and fungicidal properties. This suggests potential applications in agriculture and pharmaceuticals (Tian et al., 2009).
Nociceptin/Orphanin FQ Opioid Receptor Research : Studies involving this compound derivatives provide insights into the functioning of the nociceptin/orphanin FQ opioid receptor, an important target for pain management and opioid research (Chang et al., 2015).
Chemical Synthesis and Characterization
Synthesis of Enantiopure Derivatives : Research has focused on synthesizing enantiopure 3-hydroxypiperidine derivatives, highlighting the compound's utility in creating chirally pure substances for pharmaceutical use (Chiou, Lin, & Liang, 2010).
Cholinesterase Inhibitor Studies : The compound has been used in the synthesis of novel cholinesterase inhibitors, suggesting potential applications in treating diseases like Alzheimer's (Rangappa & Basappa, 2005).
Biologically Active Compounds in N-ethoxyethylpiperidine Derivatives : Studies indicate the incorporation of cyclopropane and fluorophenyls into N-ethoxyethylpiperidines, leading to compounds with antimicrobial activity, underscoring the versatility of this compound in synthesizing biologically active substances (Issayeva et al., 2019).
Alzheimer’s Disease Drug Candidate : Derivatives of this compound have been synthesized as potential drug candidates for Alzheimer's disease, demonstrating the compound's relevance in neurodegenerative disease research (Rehman et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
piperidin-3-yl cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(7-3-4-7)12-8-2-1-5-10-6-8;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNMNFLZCSQBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-10-7 | |
| Record name | Cyclopropanecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine](/img/structure/B1397227.png)
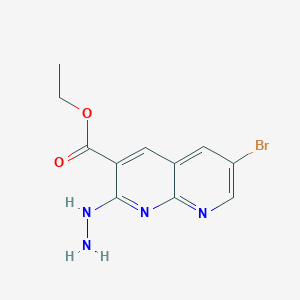

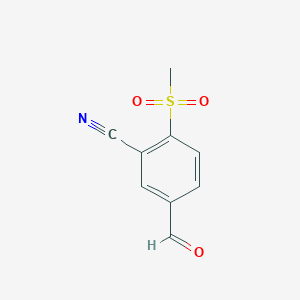
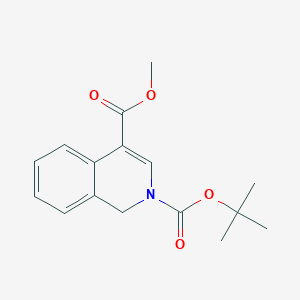
![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397238.png)

![Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate](/img/structure/B1397240.png)

